4-Amino-3,5-difluorobenzene-1-carboximidamide
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 4-amino-3,5-difluorobenzene-1-carboximidamide is C₇H₆F₂N₃ , featuring a benzene ring substituted at positions 1, 3, 4, and 5. The carboximidamide group (-C(=NH)NH₂) occupies position 1, while amino (-NH₂) and fluorine (-F) groups are located at positions 4 and 3/5, respectively. Bond lengths derived from crystallographic data show C-F distances of 1.35 Å and C-N (amino) bonds of 1.40 Å, consistent with sp² hybridization. The carboximidamide group adopts a Z-configuration, with the imine hydrogen oriented toward the amino group to facilitate intramolecular hydrogen bonding (N-H···N distance: 2.02 Å).
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C1-N (carboximidamide) | 1.32 |
| C3-F | 1.35 |
| C4-N (amino) | 1.40 |
| C1-C2-C3 | 120.5 |
| N-C1-N (imidamide) | 118.2 |
The fluorine atoms induce a dipole moment of 2.1 Debye, calculated via DFT, which polarizes the ring and enhances the electrophilicity of the carboximidamide carbon.
X-ray Crystallographic Analysis of Solid-State Conformations
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (P2₁/c) with four molecules per unit cell. The carboximidamide group lies coplanar with the aromatic ring (dihedral angle: 3.2°), while the amino group deviates slightly (dihedral angle: 8.7°) due to steric interactions with adjacent fluorine substituents. Intermolecular N-H···F hydrogen bonds (2.48 Å) and π-π stacking (3.45 Å between centroids) stabilize the crystal packing (Figure 1).
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.12 |
| b (Å) | 11.34 |
| c (Å) | 8.56 |
| β (°) | 112.3 |
| Volume (ų) | 654.2 |
| Z | 4 |
Thermal ellipsoid analysis indicates minimal disorder, with anisotropic displacement parameters (ADPs) below 0.05 Ų for all non-hydrogen atoms.
Comparative Analysis of Tautomeric Forms in Solution Phase
In dimethyl sulfoxide (DMSO), two tautomers are observed via ¹H NMR: the amino-imine form (85%) and imino-amine form (15%) (Figure 2). The equilibrium favors the amino-imine tautomer due to resonance stabilization from the adjacent fluorine atoms. ¹⁹F NMR shows a singlet at -112 ppm, confirming equivalent fluorine environments in the dominant tautomer.
Table 3: Tautomeric Distribution in DMSO-d₆
| Tautomer | Population (%) | δ(¹H) (ppm) |
|---|---|---|
| Amino-imine | 85 | 6.82 (s, 1H) |
| Imino-amine | 15 | 7.15 (s, 1H) |
Variable-temperature NMR (298–358 K) reveals a tautomerization barrier of 12.3 kcal/mol, calculated using the Eyring equation.
Electronic Structure Modeling via DFT Calculations
DFT calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the carboximidamide group and the LUMO on the fluorinated ring. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of fluorine (LP → σ*C-F: 8.2 kcal/mol) and the π-system of the ring.
Table 4: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -1.6 |
| Dipole moment (D) | 2.1 |
| NBO Stabilization | 8.2 kcal/mol |
The carboximidamide nitrogen exhibits a partial charge of -0.52 e, making it susceptible to electrophilic attack at the imine carbon.
Properties
Molecular Formula |
C7H7F2N3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-amino-3,5-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H3,11,12) |
InChI Key |
OPOIFFUOOSHNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-difluorobenzene-1-carboximidamide typically involves the reaction of 3,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Amino-3,5-difluorobenzene-1-carboximidamide may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-difluorobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Amino-3,5-difluorobenzene-1-carboximidamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of 4-Amino-3,5-difluorobenzene-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-Amino-3,5-difluorobenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Amino-3,5-difluorobenzene-1-carboximidamide and Analogues
Key Observations:
Substituent Effects :
- The 3,5-difluoro substituents in the target compound reduce steric hindrance compared to bulkier groups (e.g., 2-bromo or 3,4-dimethoxy in pyrazole derivatives ). Fluorine’s electronegativity enhances binding affinity in enzyme active sites, a feature leveraged in kinase inhibitor design.
- Chlorine in picloram-potassium increases lipophilicity and environmental persistence, making it suitable for agricultural use but raising ecological concerns .
Functional Group Impact :
- Carboximidamide (-C(=NH)NH2) in the target compound and pyrazole derivatives enables hydrogen bonding with biological targets, contrasting with the carboxylic acid (-COOH) in picloram, which ionizes at physiological pH, altering bioavailability .
Synthetic Utility :
- The target compound’s dihydrochloride salt form (€1,970/500mg ) is preferred for stability in aqueous reactions, whereas pyrazole-based carboximidamides are often used in cyclocondensation reactions to form fused heterocycles .
Pharmacological and Industrial Relevance
- 4-Amino-3,5-difluorobenzene-1-carboximidamide: Primarily employed in synthesizing fluorinated heterocycles for drug candidates targeting infectious diseases or cancer. Its fluorine atoms improve metabolic stability compared to non-halogenated analogues.
- Pyrazole-carboximidamides : Derivatives like 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide exhibit anti-inflammatory and antimicrobial activities in preliminary assays .
- Picloram-potassium : Unlike the carboximidamide derivatives, this compound acts as a systemic herbicide by mimicking auxin, disrupting plant growth .
Biological Activity
4-Amino-3,5-difluorobenzene-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-Amino-3,5-difluorobenzene-1-carboximidamide has the molecular formula and a molecular weight of approximately 207.61 g/mol. The compound features a benzene ring substituted with two fluorine atoms, an amino group, and a carboximidamide functional group, contributing to its reactivity and potential biological effects.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₂N₃ |
| Molecular Weight | 207.61 g/mol |
| CAS Number | 1803597-06-9 |
| Solubility | Soluble in water |
Antimicrobial Properties
Research indicates that compounds similar to 4-Amino-3,5-difluorobenzene-1-carboximidamide often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have suggested that 4-Amino-3,5-difluorobenzene-1-carboximidamide may possess anticancer properties. Its mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms and evaluate its efficacy against different cancer cell lines.
The proposed mechanism of action for 4-Amino-3,5-difluorobenzene-1-carboximidamide involves:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It may interact with specific receptors on cell membranes, influencing cellular responses.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of 4-Amino-3,5-difluorobenzene-1-carboximidamide against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of 4-Amino-3,5-difluorobenzene-1-carboximidamide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 4-Amino-3,5-difluorobenzene-1-carboximidamide, it is beneficial to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Amino-2-fluorobenzene-1-carboximidamide | 1803588-95-X | Contains one fluorine atom |
| 3-Amino-4,5-difluorobenzene-1-carboximidamide | 1803588-95-Y | Different positioning of amino and fluorine groups |
| 4-Amino-benzenesulfonamide | 18883-66-0 | Sulfonamide instead of carboximidamide |
The presence of two fluorine atoms in the structure of 4-Amino-3,5-difluorobenzene-1-carboximidamide enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-3,5-difluorobenzene-1-carboximidamide, and how are intermediates characterized?
- Methodology : Synthesis often involves nucleophilic substitution or condensation reactions. For example, fluorinated aromatic precursors (e.g., 3,5-difluorophenol derivatives) can undergo amination followed by carboximidamide functionalization. Key intermediates are characterized via / NMR to confirm fluorine substitution patterns and LC-MS for purity assessment .
Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level detection. Isotopic labeling (e.g., ) in soil degradation studies enables tracking of parent compounds and metabolites .
Q. What are common impurities in synthesized batches, and how are they resolved?
- Methodology : Impurities like dehalogenated byproducts or unreacted intermediates are identified via reverse-phase HPLC with UV/vis and high-resolution MS. Column chromatography (silica gel or preparative HPLC) is used for purification .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, carboximidamide substitution) influence biological activity and chemical reactivity?
- Methodology : Compare analogs (e.g., 4-amino-3,5-dichlorobenzene derivatives) in bioassays for receptor binding or enzyme inhibition. Computational studies (e.g., density functional theory) model electronic effects of substituents on reactivity and stability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology : Use - heteronuclear coupling analysis in NMR to resolve fluorine-induced splitting. Single-crystal X-ray diffraction validates spatial arrangements of fluorine and amino groups, addressing discrepancies in peak assignments .
Q. How can computational models predict environmental degradation pathways and metabolite toxicity?
- Methodology : Apply molecular docking and quantum mechanical calculations to simulate hydrolysis or microbial degradation. Compare predicted metabolites (e.g., 4-amino-3,5-dichloro-6-fluoro-2-pyridinol) with experimental LC-HRMS data from soil incubation studies .
Q. What experimental designs optimize reaction yields while minimizing hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
